molecular formula C8H8O5S B372201 9,9-dioxo-4-oxa-9λ6-thiatricyclo[5.3.0.02,6]decane-3,5-dione

9,9-dioxo-4-oxa-9λ6-thiatricyclo[5.3.0.02,6]decane-3,5-dione

Cat. No.: B372201
M. Wt: 216.21g/mol
InChI Key: XDMVLZSXVDCDKD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Hexahydrothieno[3’,4’:3,4]cyclobuta[1,2-c]furan-1,3-dione 5,5-dioxide is a complex organic compound characterized by its unique fused ring structure

Preparation Methods

The synthesis of Hexahydrothieno[3’,4’:3,4]cyclobuta[1,2-c]furan-1,3-dione 5,5-dioxide typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under specific conditions. Industrial production methods may involve optimized reaction conditions to maximize yield and purity, often utilizing catalysts and controlled environments to ensure consistency .

Chemical Reactions Analysis

Hexahydrothieno[3’,4’:3,4]cyclobuta[1,2-c]furan-1,3-dione 5,5-dioxide undergoes various chemical reactions, including:

Scientific Research Applications

Hexahydrothieno[3’,4’:3,4]cyclobuta[1,2-c]furan-1,3-dione 5,5-dioxide has several scientific research applications:

Mechanism of Action

The mechanism of action of Hexahydrothieno[3’,4’:3,4]cyclobuta[1,2-c]furan-1,3-dione 5,5-dioxide involves its interaction with molecular targets through its reactive functional groups. These interactions can modulate biological pathways, leading to various effects depending on the context of its application. The compound’s structure allows it to engage in specific binding interactions, influencing enzyme activity and cellular processes .

Comparison with Similar Compounds

Hexahydrothieno[3’,4’:3,4]cyclobuta[1,2-c]furan-1,3-dione 5,5-dioxide can be compared with similar compounds such as:

Properties

Molecular Formula

C8H8O5S

Molecular Weight

216.21g/mol

IUPAC Name

9,9-dioxo-4-oxa-9位6-thiatricyclo[5.3.0.02,6]decane-3,5-dione

InChI

InChI=1S/C8H8O5S/c9-7-5-3-1-14(11,12)2-4(3)6(5)8(10)13-7/h3-6H,1-2H2

InChI Key

XDMVLZSXVDCDKD-UHFFFAOYSA-N

SMILES

C1C2C(CS1(=O)=O)C3C2C(=O)OC3=O

Canonical SMILES

C1C2C(CS1(=O)=O)C3C2C(=O)OC3=O

Origin of Product

United States

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